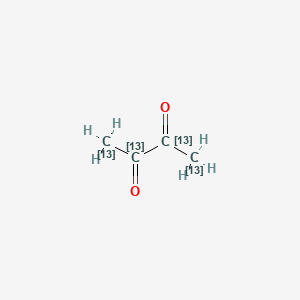
2,3-Butanedione-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Butanedione-13C4: is a labeled isotopic compound of 2,3-butanedione, also known as diacetyl. This compound is characterized by the presence of four carbon-13 isotopes, making it useful in various scientific research applications. It is a yellow or green liquid with a distinct buttery flavor and is commonly used in flavoring and fragrance industries .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Butanedione-13C4 typically involves the isotopic labeling of 2,3-butanedione. One common method is the catalytic oxidation of 2,3-butanediol using a labeled oxidizing agent. The reaction is carried out under controlled conditions to ensure the incorporation of carbon-13 isotopes .
Industrial Production Methods: In industrial settings, this compound can be produced through the fermentation of glucose by specific strains of bacteria. The fermentation process is optimized to achieve high yields of the labeled compound. The product is then purified using techniques such as distillation and chromatography .
化学反応の分析
Types of Reactions: 2,3-Butanedione-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form 2,3-butanediol.
Substitution: It can undergo nucleophilic substitution reactions with amines to form imines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Amines and other nucleophiles are used under mild conditions.
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2,3-butanediol.
Substitution: Imines and other substituted products.
科学的研究の応用
Chemical and Biological Research
1. Tracer Studies in Reaction Mechanisms
2,3-Butanedione-13C4 is extensively used as a tracer in chemical reaction mechanism studies. Its isotopic labeling enables researchers to trace the pathways of carbon atoms during chemical reactions, providing insights into reaction dynamics and mechanisms.
2. Metabolic Studies
In biological research, this compound serves as a valuable tool for tracing carbon pathways in metabolic studies. By incorporating this compound into biological systems, researchers can elucidate metabolic pathways and understand how organisms utilize carbon sources.
3. Alzheimer's Disease Research
Significant research has focused on the role of this compound in the formation of amyloid-β aggregates associated with Alzheimer's disease. Studies indicate that this compound can accelerate the aggregation process of amyloid proteins, making it an important subject for understanding neurodegenerative diseases.
Industrial Applications
1. Flavor and Fragrance Industry
this compound is utilized in the flavor and fragrance industry to impart a buttery flavor to food products. Its distinctive flavor profile makes it a popular choice for enhancing the taste of various consumables.
Case Study 1: Metabolic Pathway Analysis
A study conducted by researchers at a prominent university utilized this compound to trace carbon pathways in yeast metabolism. The results demonstrated that the labeled compound effectively traced the conversion of glucose into various metabolic products, revealing critical insights into yeast metabolism under different environmental conditions.
Case Study 2: Alzheimer's Research
In a laboratory setting, researchers investigated the effects of this compound on amyloid-beta aggregation using in vitro models. The study found that the presence of this compound significantly increased the rate of aggregation compared to control samples without the labeled compound. This finding underscores its potential role in studying neurodegenerative diseases.
作用機序
The mechanism of action of 2,3-Butanedione-13C4 involves its interaction with various molecular targets. In biological systems, it can react with amino groups in proteins to form Schiff bases, leading to the modification of protein function. This interaction is particularly relevant in the study of amyloid-β aggregation, where this compound accelerates the aggregation process .
類似化合物との比較
2,3-Butanedione (Diacetyl): The non-labeled version of 2,3-Butanedione-13C4, commonly used in the food industry.
2,3-Pentanedione: Another diketone with similar chemical properties but a different carbon chain length.
2,3-Hexanedione: A longer-chain diketone with similar reactivity
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the fate of carbon atoms is crucial .
特性
IUPAC Name |
(1,2,3,4-13C4)butane-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXEFYPDANLFS-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13C](=O)[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.060 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














